molecular formula C15H18F2N2O2 B15120246 N-cyclopropyl-4-[(3,4-difluorophenyl)methyl]morpholine-2-carboxamide

N-cyclopropyl-4-[(3,4-difluorophenyl)methyl]morpholine-2-carboxamide

Cat. No.: B15120246
M. Wt: 296.31 g/mol
InChI Key: VNLOMAUFTUHYFH-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-[(3,4-difluorophenyl)methyl]morpholine-2-carboxamide is an organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a cyclopropyl group, a difluorophenyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-[(3,4-difluorophenyl)methyl]morpholine-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-[(3,4-difluorophenyl)methyl]morpholine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

N-cyclopropyl-4-[(3,4-difluorophenyl)methyl]morpholine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-[(3,4-difluorophenyl)methyl]morpholine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-4-[(3,4-difluorophenyl)methyl]morpholine-2-carboxamide is unique due to the combination of its cyclopropyl, difluorophenyl, and morpholine groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C15H18F2N2O2

Molecular Weight

296.31 g/mol

IUPAC Name

N-cyclopropyl-4-[(3,4-difluorophenyl)methyl]morpholine-2-carboxamide

InChI

InChI=1S/C15H18F2N2O2/c16-12-4-1-10(7-13(12)17)8-19-5-6-21-14(9-19)15(20)18-11-2-3-11/h1,4,7,11,14H,2-3,5-6,8-9H2,(H,18,20)

InChI Key

VNLOMAUFTUHYFH-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2CN(CCO2)CC3=CC(=C(C=C3)F)F

Origin of Product

United States

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